5-Chloro-2-(chloromethyl)pyrimidine hydrochloride basic properties
5-Chloro-2-(chloromethyl)pyrimidine hydrochloride basic properties
An In-depth Technical Guide to 5-Chloro-2-(chloromethyl)pyrimidine Hydrochloride: A Core Building Block for Modern Drug Discovery
This guide offers a comprehensive technical overview of 5-Chloro-2-(chloromethyl)pyrimidine hydrochloride, a pivotal reagent for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, reactivity, and applications, providing field-proven insights to empower your synthetic strategies.
5-Chloro-2-(chloromethyl)pyrimidine hydrochloride is a heterocyclic organic compound distinguished by its bifunctional nature. It incorporates the pyrimidine scaffold, a "privileged structure" in medicinal chemistry found in numerous FDA-approved drugs, with a highly reactive chloromethyl group.[1][2] This combination makes it an exceptionally valuable electrophilic building block for introducing the 5-chloropyrimidin-2-ylmethyl moiety into a wide array of molecular frameworks. Its hydrochloride salt form often enhances stability and solubility in polar solvents, facilitating its use in various reaction conditions.
The strategic placement of the chloro substituent on the pyrimidine ring and the reactive chloromethyl group allows for sequential and site-selective modifications, enabling the construction of complex molecules and diverse compound libraries for high-throughput screening.
Chemical Identity and Physicochemical Profile
A precise understanding of the compound's basic properties is the foundation of successful experimental design.
| Property | Value | Source(s) |
| CAS Number | 105837-15-6 (for hydrochloride) | [3] |
| Molecular Formula | C₅H₅Cl₃N₂ | [4] |
| Molecular Weight | 199.47 g/mol | [4] |
| Appearance | Solid / Crystalline Powder | [4] |
| Purity | Typically ≥95% | [4] |
| Storage | Store at -20°C, under an inert atmosphere.[5][6] | The compound is hygroscopic and should be stored in a dry, cool, and well-ventilated place.[7][8] |
Solubility Insights: While specific solubility data for 5-Chloro-2-(chloromethyl)pyrimidine hydrochloride is not widely published, hydrochloride salts of similar heterocyclic compounds exhibit high solubility in polar solvents like water, ethanol, and DMSO, and limited solubility in nonpolar solvents such as hexane.[7] For related compounds like 2-(chloromethyl)-pyrimidine hydrochloride, solubilities have been reported as: DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 2 mg/mL, and PBS (pH 7.2): 10 mg/mL.[9] This enhanced solubility over the free base is a significant advantage for aqueous reaction systems.[7]
Spectroscopic Elucidation: A Structural Blueprint
Structural confirmation is paramount. While a complete, published dataset for this specific salt is limited, we can predict the expected spectroscopic features based on its structure and data from closely related analogs.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the chloromethyl (-CH₂) protons. The chemical shift of this peak would likely be in the range of 4.5-5.5 ppm. The pyrimidine ring protons would appear as distinct signals in the aromatic region (typically 7.0-9.0 ppm).
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¹³C NMR: The carbon spectrum would show a signal for the chloromethyl carbon and distinct signals for the carbons of the pyrimidine ring.
Infrared (IR) Spectroscopy
Key vibrational modes would include C-H stretching from the aromatic ring and the CH₂ group, C=N and C=C stretching vibrations characteristic of the pyrimidine ring, and a prominent C-Cl stretching band.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the parent molecule (free base). The expected molecular ion peak for the free base, 5-Chloro-2-(chloromethyl)pyrimidine (C₅H₄Cl₂N₂), would be approximately 162 g/mol , showing a characteristic isotopic pattern due to the presence of two chlorine atoms.[5]
Protocol: General Method for Spectroscopic Analysis
Objective: To confirm the identity and purity of 5-Chloro-2-(chloromethyl)pyrimidine hydrochloride.
Methodology:
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Sample Preparation:
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NMR: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of TMS as an internal standard if required.
-
IR: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, run as a thin film from a solution.
-
MS (ESI): Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Obtain the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode.
-
-
Data Analysis:
-
Integrate and assign the peaks in the NMR spectra to the corresponding protons and carbons.
-
Identify the characteristic functional group vibrations in the IR spectrum.
-
Determine the molecular ion peak and analyze the fragmentation pattern in the mass spectrum to confirm the structure.
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Chemical Reactivity: The Locus of Synthetic Utility
The primary driver of this reagent's utility is the electrophilic chloromethyl group. The chlorine atom is a good leaving group, making the adjacent carbon highly susceptible to nucleophilic attack. This allows for the facile introduction of the 5-chloropyrimidin-2-ylmethyl scaffold onto a variety of nucleophiles.
Caption: Generalized workflow for nucleophilic substitution.
This reactivity is the cornerstone of its application in building diverse molecular architectures. The choice of base and solvent is critical for modulating reactivity and preventing side reactions.
Applications in Medicinal Chemistry and Drug Discovery
The pyrimidine core is a well-established pharmacophore. 5-Chloro-2-(chloromethyl)pyrimidine hydrochloride serves as a key intermediate in the synthesis of compounds targeting a range of therapeutic areas.
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Kinase Inhibitors: A significant application is in the development of protein kinase inhibitors for oncology.[1] The pyrimidine scaffold can mimic the hinge-binding region of ATP, while the side chain, introduced via the chloromethyl group, can be tailored to achieve potency and selectivity for a specific kinase.
-
Ion Channel Modulators: This reagent is used to synthesize fused benzoxazepinones, which have shown activity as ion channel modulators.[5][11]
-
Antiviral and Antimicrobial Agents: The pyrimidine nucleus is central to many antiviral and antimicrobial drugs, and this building block provides a direct route to novel derivatives for screening.[1]
Caption: Generalized use in multi-step drug synthesis.
Protocol: Synthesis of a Hypothetical N-Arylmethyl-5-chloropyrimidin-2-amine
Objective: To demonstrate a typical nucleophilic substitution reaction using an aromatic amine.
Materials:
-
5-Chloro-2-(chloromethyl)pyrimidine hydrochloride
-
Substituted Aniline (Nucleophile)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (Base)
-
Acetonitrile (ACN) or Dimethylformamide (DMF) (Solvent)
-
Ethyl acetate, Hexanes, Saturated Sodium Bicarbonate solution, Brine
Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the substituted aniline (1.0 eq) in the chosen solvent (e.g., ACN).
-
Base Addition: Add the base (e.g., DIPEA, 1.5 eq) to the solution and stir for 10 minutes at room temperature. The causality here is to deprotonate the amine, increasing its nucleophilicity without using a base strong enough to cause unwanted side reactions.
-
Electrophile Addition: Add a solution of 5-Chloro-2-(chloromethyl)pyrimidine hydrochloride (1.1 eq) dropwise to the reaction mixture. The hydrochloride will be neutralized in situ by the excess base.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any remaining acid and base salts.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylmethyl-5-chloropyrimidin-2-amine.
Safety, Handling, and Storage
As a reactive chlorinated heterocyclic compound, appropriate safety measures are mandatory.
-
Hazard Identification: Based on similar compounds, it should be treated as harmful if swallowed, and capable of causing severe skin burns and eye damage.[12][13]
-
Handling:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[6][14] The use of an inert atmosphere is recommended for long-term storage to prevent degradation from moisture.[8]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[14]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[14]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[14]
-
Inhalation: Move person into fresh air. If not breathing, give artificial respiration.[14]
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Conclusion
5-Chloro-2-(chloromethyl)pyrimidine hydrochloride is more than just a chemical reagent; it is a versatile tool that unlocks synthetic pathways to novel and potentially life-saving therapeutics. Its predictable reactivity, combined with the pharmacological importance of the pyrimidine core, ensures its continued relevance in the field of drug discovery. A thorough understanding of its properties, reactivity, and handling is essential for any scientist looking to leverage its full potential.
References
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PubChem. (n.d.). 5-Chloro-2-(chloromethyl)pyridine hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]
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Ottokemi. (n.d.). 2-(Chloromethyl)pyridine hydrochloride, 98%. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Chloromethylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine.
-
ResearchGate. (2023, August 4). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved from [Link]
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NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
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